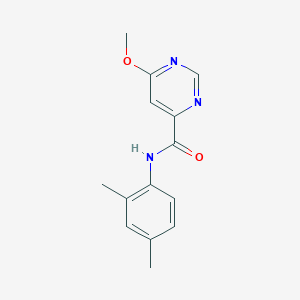

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

Description

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-4-5-11(10(2)6-9)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZSKNLRNGLLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system. It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors. By binding to these receptors, it triggers a series of biochemical reactions that lead to the overexcitation of the nervous system. This overexcitation results in paralysis and eventually death in insects.

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors by Amitraz leads to the inhibition of monoamine oxidases and prostaglandin synthesis . These biochemical pathways are crucial for normal cellular function, and their disruption leads to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amitraz are complex. It is known to undergo hydrolysis, resulting in metabolites such as N-(2,4-dimethylphenyl)-N’-methylformamidine (DMPF) and 2,4-dimethylformanilide (DMF). These metabolites have been detected in higher amounts than the parent compound. The pharmacokinetics of Amitraz and its metabolites are still under investigation.

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation of the nervous system, leading to paralysis and death in insects. In mammals, Amitraz is less harmful and is used as an insecticide against mite- or tick-infestation of dogs. It has also been found to be a potent neurotoxicant.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. It is volatile and almost insoluble in water. Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater. The degradation pathways of Amitraz are quite complex and branched, which can be influenced by environmental conditions.

Activité Biologique

N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on various studies and research findings.

Chemical Structure

The molecular formula for this compound is CHNO. The structure includes a pyrimidine ring substituted with a methoxy group and a dimethylphenyl moiety, which contributes to its biological activity.

The compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and immune responses .

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity and affecting downstream signaling cascades .

1. Anti-inflammatory Effects

Research indicates that this compound can inhibit the degranulation of immune cells such as mast cells, basophils, and eosinophils. This inhibition is linked to the blockade of Fc receptor signaling pathways (FceRI and FcyRI), which are crucial in mediating inflammatory responses .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cell lines by disrupting critical cellular processes . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl group enhance its efficacy against various cancer models .

3. Neuroprotective Properties

Preliminary findings suggest that this compound may cross the blood-brain barrier effectively, indicating potential neuroprotective effects. This property could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

In a controlled study, researchers administered this compound to mice with induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A series of experiments using human breast cancer xenografts showed that treatment with this compound led to reduced tumor growth rates. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Research Findings Summary Table

| Activity | Mechanism | Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of Fc receptor signaling | Reduced degranulation in immune cells |

| Anticancer | Induction of apoptosis | Significant tumor growth reduction in xenograft models |

| Neuroprotective | Blood-brain barrier penetration | Potential protective effects in neurodegenerative models |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide and analogous pyrimidine derivatives:

*Calculated based on molecular formula (C₁₅H₁₇N₃O₂).

Substituent Effects on Physicochemical Properties

- Lipophilicity vs.

- Hydrogen Bonding: Unlike hydroxyl- or oxo-containing derivatives (), the target compound’s methoxy group is a weaker hydrogen bond donor, which may limit solubility but increase metabolic stability .

- Electronic Effects : Thioxo-containing analogs () exhibit stronger electron-withdrawing properties than the target’s methoxy group, altering reactivity and intermolecular interactions .

Structural Conformation and Bioactivity

- Crystal Packing : The dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° in ) influence molecular conformation and crystal packing, which affect bioavailability . The target compound’s dimethylphenyl group may induce steric hindrance, altering binding pocket interactions.

- Biological Activity : Fluorinated derivatives () demonstrate antimicrobial activity, likely due to fluorine’s electronegativity enhancing target binding . The target compound’s methyl groups may prioritize lipophilic interactions over polar binding.

Metabolic Stability and Toxicity

Méthodes De Préparation

Cyclocondensation of β-Ketoesters with Guanidine Derivatives

A common route involves reacting β-ketoesters with guanidine nitrate under basic conditions to form 4,6-dihydroxypyrimidine intermediates. For example:

- Step 1 : Guanidine nitrate and diethyl malonate undergo cyclization in methanol with sodium methoxide at 68°C for 3.5 hours to yield 2-amino-4,6-dihydroxypyrimidine.

- Step 2 : Methoxylation at C6 is achieved using dimethyl carbonate under high-pressure conditions (2–4 MPa, 100–200°C), yielding 2-amino-4-hydroxy-6-methoxypyrimidine.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Guanidine nitrate, diethyl malonate, NaOMe/MeOH | 68°C, 3.5 h | 85% |

| 2 | Dimethyl carbonate, autoclave | 140°C, 8 h, 4 MPa | 8.1% |

Direct Functionalization of Preformed Pyrimidine Cores

Alternative methods start with commercially available 4-chloro-6-methoxypyrimidine. The C4 chloride is displaced by carboxamide groups via nucleophilic acyl substitution:

- Step 1 : 4-Chloro-6-methoxypyrimidine is treated with 2,4-dimethylaniline in the presence of gadolinium(III) chloride in isopropyl alcohol/acetonitrile at 70°C under 0.53 MPa pressure.

- Step 2 : The intermediate is purified via oxalic acid decolorization and recrystallized using diethylamine.

Key Data :

| Catalyst | Solvent System | Temperature | Pressure | Yield |

|---|---|---|---|---|

| GdCl₃ | i-PrOH/CH₃CN | 70°C | 0.53 MPa | 92% |

Carboxamide Installation via Coupling Reactions

Schlenk-Type Acylation

Pyrimidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 2,4-dimethylaniline:

- Step 1 : Pyrimidine-4-carboxylic acid (1.0 equiv) and SOCl₂ (2.5 equiv) reflux in dichloromethane for 2 hours.

- Step 2 : The acid chloride is coupled with 2,4-dimethylaniline (1.2 equiv) in THF with triethylamine, yielding the carboxamide.

Optimization Note : Using PM-BENAC-K (p-methoxybenzyl N-acetylcarbamate potassium salt) as a coupling reagent improves regioselectivity and reduces side reactions.

Transition Metal-Catalyzed Amination

Palladium-catalyzed cross-coupling enables direct amidation of 4-bromo-6-methoxypyrimidine:

- Step 1 : 4-Bromo-6-methoxypyrimidine, 2,4-dimethylaniline, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane at 100°C for 12 hours.

Key Data :

| Catalyst | Ligand | Base | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 78% |

Solvent and Catalytic System Optimization

Solvent Effects on Methoxylation

Dimethyl carbonate serves dual roles as a solvent and methoxylation agent. Polar aprotic solvents like acetonitrile enhance reaction rates but require higher pressures:

| Solvent | Temperature | Pressure | Yield |

|---|---|---|---|

| DMC | 140°C | 4 MPa | 8.1% |

| CH₃CN | 200°C | 0.05 atm | 6.2% |

Gadolinium(III) Chloride in Amide Coupling

GdCl₃ accelerates the coupling of pyridine-4-carbonyl chloride with 2,4-dimethylaniline by stabilizing the transition state. Isopropyl alcohol/acetonitrile (3:2 v/v) optimizes solubility and reactivity.

Purification and Characterization

Final purification involves:

- Decolorization : Oxalic acid (40% w/v) removes colored impurities.

- Recrystallization : Diethylamine/ethanol systems yield crystalline products with >99% purity (HPLC).

Spectroscopic Data :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide bond formation between 6-methoxypyrimidine-4-carboxylic acid and 2,4-dimethylaniline. Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are typically used to activate the carboxylic acid .

- Optimization : Temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 for acid:amine) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

-

NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, dimethylphenyl at N-position).

-

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 284.12).

-

X-ray Crystallography : For solid-state structure determination (see Table 1 ) .

Table 1 : Example Crystallographic Data (Analogous Pyrimidine Derivative)

Parameter Value Space group P2₁/c Bond length (C–N) 1.335 Å Dihedral angle 12.8° (pyrimidine-phenyl) Refinement SHELXL-2018/3

Q. What are the preliminary biological screening protocols for this compound?

- Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or hydrolases (e.g., 10–100 µM range) .

- Antimicrobial Activity : Microdilution assays (MIC values) using E. coli or S. aureus .

Advanced Research Questions

Q. How can crystallographic data discrepancies in structurally similar pyrimidines be resolved?

- Approach : Use SHELXL for refinement and validate with tools like PLATON to check for missed symmetry or twinning. For example, a 6-methyl-2-phenylpyrimidine derivative showed dihedral angle variations of 5.2°–12.8° between polymorphs, resolved via hydrogen-bond analysis .

Q. What strategies mitigate conflicting bioactivity data in pyrimidine derivatives?

- Analysis :

- Structural Analogs : Compare substituent effects (e.g., methoxy vs. hydroxyl groups alter logP and binding affinity).

- Assay Conditions : Standardize pH (7.4 for physiological mimicry) and solvent (DMSO ≤0.1% v/v) to reduce false negatives .

Q. How does computational modeling inform the design of derivatives with enhanced activity?

- Methods :

- Docking Studies : AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-donating groups (methoxy) improve solubility but may reduce target affinity .

Data Contradictions and Resolution

Q. Why do enzyme inhibition studies report variable IC₅₀ values for pyrimidine carboxamides?

- Key Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.